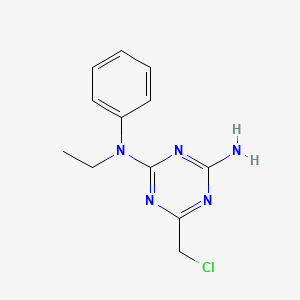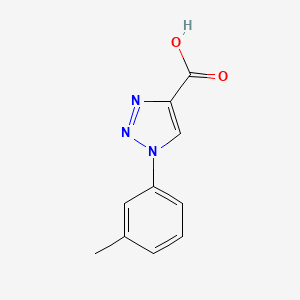
1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives play a significant role in synthetic chemistry. They serve as important intermediates in the synthesis of various compounds. For instance, the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid involves using phenyl acetylene as a raw material and demonstrates easy availability of starting materials and good overall yield (Liu et al., 2015). The study on the synthesis, structure, and properties of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid reveals detailed structural information obtained through X-ray diffraction and quantum-chemical calculations (Shtabova et al., 2005).
Applications in Material Science
1,2,3-Triazole derivatives show potential in the field of material science. The synthesis and characterization of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives, including a discussion on the mechanism of in situ solvothermal decarboxylation, have been explored (Zhao et al., 2014).
Biological and Pharmaceutical Applications
Triazole derivatives demonstrate significant biological activities. For example, the antimicrobial potential of synthetic aromatic ε-amino acids containing a triazole moiety against various bacteria, including Vibrio cholerae, has been reported. This study also includes insights into structure-property relationships (Maji & Haldar, 2017). Furthermore, the synthesis of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds and their evaluation for antibacterial activity against human pathogenic bacteria is another example of its application in pharmaceutical research (Nagaraj et al., 2018).
Catalysis and Chemical Reactions
The use of 1,2,3-triazole derivatives as ligands in catalyst activation for transfer hydrogenation and oxidation reactions has been investigated. The structural and catalytic aspects of such complexes are of particular interest (Saleem et al., 2014). Additionally, ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds demonstrates the potential of these compounds in the synthesis of biologically active compounds and peptidomimetics (Ferrini et al., 2015).
Synthesis and Structural Analysis
Oriented Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid A new synthesis method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid was designed, demonstrating the importance of triazole derivatives as intermediates for various drug syntheses. This study highlights the stereoselective synthesis with good overall yield, pointing towards the compound's significance in the chemical synthesis realm (Da’an Liu et al., 2015).
3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic Acid Synthesis, Structure, and Properties
This paper presents the detailed structural analysis of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, including experimental and quantum-chemical methods. It delves into the compound's reactivity, providing insights into its alkylation and nitration processes, which are crucial for understanding its potential applications in various scientific fields (O. V. Shtabova et al., 2005).
Chemical Reactivity and Applications
Synthesis, Characterization, and Luminescence of Metal Complexes The study focuses on the synthesis of Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives, highlighting an interesting phenomenon of in situ decarboxylic reaction. The luminescent properties and potential mechanism of in situ solvothermal decarboxylation are discussed, shedding light on the compound's potential in material science and luminescence applications (Hong Zhao et al., 2014).
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds The study highlights the synthesis of 5-amino-1,2,3-triazole-4-carboxylates via ruthenium-catalyzed cycloaddition, emphasizing the molecule's utility in creating biologically active compounds and peptidomimetics. It addresses the challenge of the Dimroth rearrangement and provides insights into the compound's potential in pharmaceutical and medicinal chemistry (S. Ferrini et al., 2015).
Biological Activity and Medicinal Applications
Synthesis and Biological Activity of Triazole Analogues of Piperazine This paper reports the synthesis of novel triazole-piperazine methanone compounds from 1,2,3-triazole-4-carboxylic acid. The biological activity against various human pathogenic bacteria is evaluated, highlighting the compound's significance in developing potential antibacterial agents (A. Nagaraj et al., 2018).
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid Antimicrobial Potential
The study synthesizes a new aromatic ε-amino acid containing a triazole moiety and investigates its antimicrobial potential against a range of pathogens, including Gram-positive, Gram-negative, and Vibrio cholerae. The compound's structure-property relationship is explored, emphasizing its potential in antimicrobial applications (K. Maji, D. Haldar, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(3-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGDDWABRNAGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
944901-55-7 | |
| Record name | 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



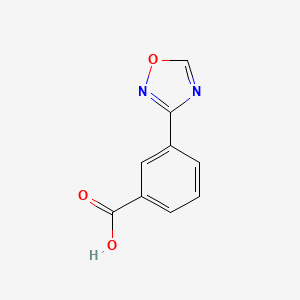
![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)
![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)
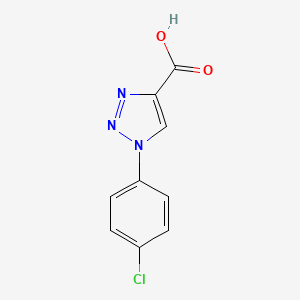
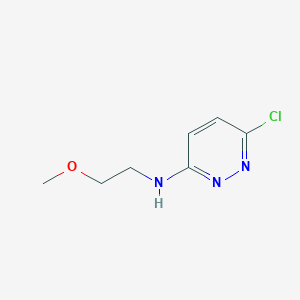

![2-[(2,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B1414756.png)
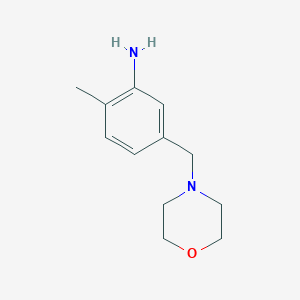

![3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B1414765.png)
amine](/img/structure/B1414766.png)
